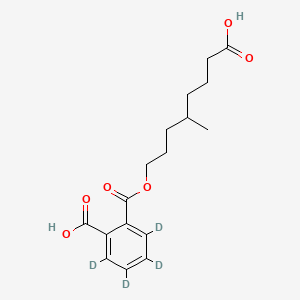

Mono-(7-carboxy-4-methylheptyl) Phthalate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H22O6 |

|---|---|

Molecular Weight |

326.38 g/mol |

IUPAC Name |

2-(7-carboxy-4-methylheptoxy)carbonyl-3,4,5,6-tetradeuteriobenzoic acid |

InChI |

InChI=1S/C17H22O6/c1-12(6-4-10-15(18)19)7-5-11-23-17(22)14-9-3-2-8-13(14)16(20)21/h2-3,8-9,12H,4-7,10-11H2,1H3,(H,18,19)(H,20,21)/i2D,3D,8D,9D |

InChI Key |

IGGGGTKTEAEHSG-HZYQYMQTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCCC(=O)O)[2H])[2H] |

Canonical SMILES |

CC(CCCC(=O)O)CCCOC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Mono-(7-carboxy-4-methylheptyl) Phthalate-d4?

An In-Depth Technical Guide to Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 (MCMHP-d4) for Quantitative Bioanalysis

Part 1: Introduction and Significance

This compound (MCMHP-d4) is a high-purity, stable isotope-labeled internal standard essential for the accurate quantification of its unlabeled counterpart, Mono-(7-carboxy-4-methylheptyl) phthalate (MCMHP).[1] Its primary application lies within the fields of toxicology, environmental health, and clinical research, where precise measurement of chemical exposure is paramount.

The analyte of interest, MCMHP, is a tertiary, oxidized metabolite of the widely used plasticizer, Di(2-ethylhexyl) phthalate (DEHP).[2] DEHP is incorporated into a vast array of consumer and medical products, including PVC plastics, flooring, toys, and medical tubing, leading to widespread and continuous human exposure.[3] Following absorption, DEHP is rapidly metabolized in the body, and its metabolites are excreted primarily in the urine.[4]

Quantifying specific DEHP metabolites like MCMHP is crucial for assessing the total body burden of the parent compound. Unlike earlier metabolites, which can be subject to external contamination during sample collection, tertiary metabolites such as MCMHP are formed exclusively within the body, making them highly specific biomarkers of exposure.[2] Furthermore, its longer elimination half-life compared to other metabolites makes MCMHP an excellent indicator of time-weighted, cumulative DEHP exposure.[2] The use of MCMHP-d4 enables researchers to achieve the analytical rigor required to understand the pharmacokinetics of DEHP and investigate its potential associations with adverse health outcomes.

Part 2: The Rationale for a Deuterated Internal Standard

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[5][6] MCMHP-d4 is a SIL-IS where four hydrogen atoms on the benzene ring have been replaced with deuterium atoms.[7] This substitution makes it chemically identical to the native analyte (MCMHP) but provides a 4 Dalton mass shift, allowing it to be distinguished by the mass spectrometer.

The core function of an internal standard is to compensate for variations that can occur during sample analysis.[8][9] By adding a known quantity of MCMHP-d4 to every sample, calibrator, and quality control at the very beginning of the sample preparation process, it experiences the same conditions as the native MCMHP. This includes:

-

Sample Preparation Variability: Losses during extraction, evaporation, or derivatization steps are corrected for, as both the analyte and the standard will be lost in the same proportion.[10]

-

Matrix Effects: Co-eluting substances from complex biological matrices (like urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the SIL-IS has virtually identical physicochemical properties and chromatographic retention time, it experiences the same matrix effects as the analyte.[6]

-

Instrumental Drift: Minor fluctuations in instrument performance, such as injection volume inconsistencies or changes in detector sensitivity over an analytical run, affect both compounds equally.[11]

Quantification is therefore not based on the absolute signal of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area.[12] This ratio remains stable even when the absolute signals fluctuate, ensuring robust and reliable data.[8]

Part 3: The Metabolic Context: From DEHP to MCMHP

Understanding the metabolic pathway of DEHP is fundamental to appreciating the role of MCMHP as a biomarker. The process is a multi-step biotransformation primarily occurring in the liver and intestines.

-

Initial Hydrolysis: DEHP is first rapidly hydrolyzed by esterases to its primary monoester metabolite, Mono-(2-ethylhexyl) phthalate (MEHP).[4]

-

Oxidative Metabolism: MEHP is the substrate for further oxidation by Cytochrome P450 enzymes (CYPs), particularly isoforms like CYP2C9.[13] This phase creates a series of secondary, oxidized metabolites, including Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP).[2][4]

-

Further Oxidation: These secondary metabolites can undergo additional oxidation. For instance, the alcohol group in MEHHP can be oxidized to a carboxylic acid, leading to the formation of MCMHP, also known in the literature as Mono-(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP).[2][13]

-

Conjugation and Excretion: Finally, these monoester metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate their excretion from the body via urine.[3][4] This is why an enzymatic deconjugation step is required during sample preparation.

Part 4: Physicochemical Properties and Specifications

The utility of MCMHP-d4 as an internal standard is predicated on its defined chemical properties and high purity.

| Property | Value | Source |

| Analyte Name | This compound | [7] |

| Synonym | 1,2-Benzenedicarboxylic Acid 1-(7-Carboxy-4-methylheptyl) Ester-d4 | [7] |

| Molecular Formula | C₁₇H₁₈D₄O₆ | [7] |

| Molecular Weight | 326.17 g/mol (Calculated) | [7] |

| Unlabeled CAS Number | 936022-02-5 | [7][14] |

| Labeled CAS Number | 1332966-02-5 | [1] |

| Deuterium Label | 4 Deuterium atoms on the phenyl ring | [7] |

Authoritative Grounding & Trustworthiness: For an internal standard to be reliable, it must meet stringent quality control specifications. Researchers should ensure the standard they procure has:

-

High Chemical Purity: Typically >99%, to prevent interference from impurities.[6]

-

High Isotopic Enrichment: Generally ≥98%, to ensure a strong, distinct signal for the standard and minimize the contribution of any unlabeled analyte present in the standard material, which could otherwise lead to an overestimation of the analyte's concentration.[6]

Part 5: Experimental Protocol: Quantification of MCMHP in Urine using HPLC-MS/MS

This protocol is a representative workflow based on methodologies used by major public health laboratories, such as the Centers for Disease Control and Prevention (CDC).[3]

5.1. Principle The method quantifies total MCMHP (free and glucuronidated) in human urine. Samples are first subjected to enzymatic hydrolysis to deconjugate the glucuronidated metabolites. The internal standard, MCMHP-d4, is added prior to this step. The prepared sample is then analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), often using online Solid Phase Extraction (SPE) for sample cleanup and concentration.[3]

5.2. Reagents and Materials

-

MCMHP-d4 Internal Standard Stock Solution

-

MCMHP Native Analytical Standard for calibration

-

β-Glucuronidase (from E. coli)

-

Ammonium Acetate Buffer (pH 6.5)

-

HPLC-grade Methanol, Acetonitrile, and Water

-

Formic Acid or Acetic Acid

-

Urine samples, calibrators, and quality control materials

5.3. Sample Preparation Workflow

-

Aliquot: Pipette 100 µL of urine sample, calibrator, or QC into a 96-well plate or autosampler vial.

-

Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the MCMHP-d4 working solution to every well.

-

Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase in ammonium acetate buffer.

-

Incubation: Seal the plate, vortex, and incubate at 37°C for at least 2 hours to ensure complete deconjugation.[3]

-

Termination/Dilution: Add a dilution solvent (e.g., 300 µL of 0.1% formic acid in water) to stop the enzymatic reaction and prepare the sample for injection.

-

Centrifugation: Centrifuge the plate to pellet any precipitated proteins.

-

Analysis: Place the plate in the autosampler for injection into the LC-MS/MS system.

5.4. Instrumental Analysis: HPLC-MS/MS Parameters The following are example parameters and should be optimized for the specific instrument used.

Table 2: Example HPLC Conditions

| Parameter | Setting |

|---|---|

| HPLC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Linear gradient from ~5% B to 95% B over 5-7 minutes |

Table 3: Example Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization, Negative (ESI-) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (MCMHP) | e.g., m/z 321.1 → 134.1 |

| MRM Transition (MCMHP-d4) | e.g., m/z 325.1 → 138.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | ~50-100 ms |

Part 6: Data Analysis and Interpretation

-

Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio (MCMHP area / MCMHP-d4 area) against the known concentration of the prepared calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically applied.

-

Concentration Calculation: The peak area ratio for each unknown sample is measured, and the concentration of MCMHP is calculated by interpolating from the calibration curve.

-

Run Validation: The analytical run is considered valid only if the quality control samples are within a pre-defined accuracy range (e.g., ±20%) of their nominal values and the calibration curve meets linearity requirements (e.g., r² > 0.99). The absolute response of the MCMHP-d4 internal standard should also be monitored to ensure it is consistent across the run, with significant deviations flagging potential issues with sample preparation or instrument performance.[5]

Part 7: Conclusion: The Role of MCMHP-d4 in Modern Exposure Science

This compound is more than just a chemical reagent; it is an enabling tool for high-quality science. Its use as an internal standard is indispensable for generating the accurate, precise, and reliable data necessary for human biomonitoring studies.[3] By allowing for the robust quantification of a key long-term biomarker of DEHP exposure, MCMHP-d4 directly supports the work of researchers, toxicologists, and regulatory agencies in understanding the extent of human exposure to this ubiquitous plasticizer and in making informed decisions to protect public health.[15][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wwwn.cdc.gov [wwwn.cdc.gov]

- 4. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. This compound [lgcstandards.com]

- 8. youtube.com [youtube.com]

- 9. nebiolab.com [nebiolab.com]

- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 11. youtube.com [youtube.com]

- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 13. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

A Comprehensive Technical Guide on the Synthesis and Isotopic Purity of Mono-(7-carboxy-4-methylheptyl) Phthalate-d4

Foreword: The Critical Role of Labeled Internal Standards in Exposure Biomarker Analysis

In the field of toxicology and environmental health, the accurate quantification of biomarkers is paramount for assessing human exposure to various chemicals. Phthalates, a class of ubiquitous plasticizers, are of significant concern due to their potential endocrine-disrupting properties. Mono-(7-carboxy-4-methylheptyl) phthalate (MCMHP) is a key urinary metabolite of the widely used phthalate, di(2-ethylhexyl) phthalate (DEHP).[1][2] Its measurement in biological matrices serves as a reliable indicator of DEHP exposure.

To achieve the highest level of accuracy and precision in quantitative analysis, particularly with mass spectrometry-based methods, the use of stable isotope-labeled internal standards is indispensable. These standards, being chemically identical to the analyte of interest but differing in mass, co-elute chromatographically and experience similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This guide provides an in-depth technical overview of the synthesis and determination of isotopic purity of Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 (MCMHP-d4), a crucial internal standard for the precise quantification of MCMHP.

Section 1: Strategic Synthesis of this compound

The synthesis of MCMHP-d4 is a multi-step process that requires careful planning and execution. The overall strategy involves the synthesis of the aliphatic side-chain, 7-hydroxy-4-methylheptanoic acid, followed by its esterification with commercially available phthalic anhydride-d4.

Synthesis of the Aliphatic Precursor: 7-hydroxy-4-methylheptanoic acid

The synthesis of the branched-chain hydroxy acid is a critical part of the overall process. A plausible and efficient route involves a Grignard reaction to construct the carbon skeleton, followed by oxidation.

Step 1: Grignard Reaction for Carbon-Carbon Bond Formation

The synthesis commences with the reaction of a Grignard reagent with an epoxide, a reliable method for forming carbon-carbon bonds and introducing a hydroxyl group.[1][3][4][5][6]

-

Reaction: 3-methylbutylmagnesium bromide reacts with propylene oxide in a nucleophilic ring-opening reaction. The Grignard reagent preferentially attacks the less sterically hindered carbon of the epoxide.[4]

-

Rationale: This step efficiently creates the 4-methylheptan-2-ol backbone. The choice of a Grignard reagent allows for the precise introduction of the iso-pentyl group.

Step 2: Oxidation to the Carboxylic Acid

The terminal methyl group of the resulting alcohol is then oxidized to a carboxylic acid.

-

Reaction: The primary alcohol is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

-

Rationale: This oxidation step introduces the required carboxyl functionality at the 7-position of the heptyl chain. Careful control of reaction conditions is necessary to avoid over-oxidation or side reactions.

Esterification with Phthalic Anhydride-d4

The final step in the synthesis of MCMHP-d4 is the esterification of the synthesized 7-hydroxy-4-methylheptanoic acid with phthalic anhydride-d4.

-

Reaction: The alcohol group of 7-hydroxy-4-methylheptanoic acid attacks one of the carbonyl carbons of phthalic anhydride-d4, leading to the formation of the monoester.[7][8][9]

-

Rationale: This reaction is typically carried out by heating the two reactants together, often in the presence of a catalyst to facilitate the reaction. The use of commercially available phthalic anhydride-d4 ensures the introduction of the deuterium label onto the aromatic ring of the phthalate moiety.

Section 2: Experimental Protocols

Synthesis of 7-hydroxy-4-methylheptanoic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methyl-1-bromobutane | 151.04 | 15.1 g | 0.1 |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Propylene oxide | 58.08 | 5.81 g | 0.1 |

| Diethyl ether (anhydrous) | 74.12 | 200 mL | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - |

| Potassium permanganate | 158.03 | 23.7 g | 0.15 |

| Sodium hydroxide | 40.00 | As needed | - |

Protocol:

-

Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A small crystal of iodine can be added to initiate the reaction. A solution of 3-methyl-1-bromobutane in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating and then maintained at a gentle reflux until most of the magnesium has reacted.

-

Reaction with Epoxide: The Grignard reagent solution is cooled in an ice bath. A solution of propylene oxide in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-methylheptan-2-ol.

-

Oxidation: The crude 4-methylheptan-2-ol is dissolved in a suitable solvent (e.g., acetone or a mixture of t-butanol and water). The solution is cooled in an ice bath, and a solution of potassium permanganate in aqueous sodium hydroxide is added portion-wise with vigorous stirring, maintaining the temperature below 20 °C. The reaction is monitored by TLC.

-

Purification: After the reaction is complete, the excess permanganate is quenched with a reducing agent (e.g., sodium bisulfite). The manganese dioxide precipitate is filtered off, and the filtrate is acidified with hydrochloric acid. The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are dried, and the solvent is evaporated to yield 7-hydroxy-4-methylheptanoic acid. Further purification can be achieved by column chromatography on silica gel.[10][11][12]

Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-hydroxy-4-methylheptanoic acid | 160.21 | 1.60 g | 0.01 |

| Phthalic anhydride-d4 | 152.14 | 1.52 g | 0.01 |

| Pyridine (anhydrous) | 79.10 | 5 mL | - |

Protocol:

-

Reaction Setup: In a round-bottom flask, 7-hydroxy-4-methylheptanoic acid and phthalic anhydride-d4 are dissolved in anhydrous pyridine.

-

Reaction: The mixture is heated at 80-90 °C for 4-6 hours under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the pyridine is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with dilute hydrochloric acid to remove any remaining pyridine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.[10][11][12]

Section 3: Characterization and Isotopic Purity Assessment

Structural Confirmation

The chemical structure of the synthesized MCMHP-d4 is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aliphatic side chain protons and the absence of signals in the aromatic region, confirming the deuteration of the phthalate ring. The chemical shifts will be influenced by the functional groups present.[13][14]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule, with characteristic shifts for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons (which will show splitting due to deuterium coupling), and the aliphatic carbons.[15][16]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, confirming the elemental composition. Fragmentation patterns observed in MS/MS experiments can further validate the structure. Common fragments for phthalate monoesters include the phthalic anhydride ion and fragments arising from the loss of the side chain.[17][18][19][20]

Determination of Isotopic Purity

The isotopic purity of the synthesized MCMHP-d4 is a critical parameter for its use as an internal standard. It is determined using high-resolution mass spectrometry.

-

Methodology: The sample is analyzed by HRMS to obtain the isotopic distribution of the molecular ion. The relative abundances of the isotopologues (M, M+1, M+2, etc.) are measured.

-

Calculation: The isotopic purity is calculated by comparing the observed isotopic distribution to the theoretical distribution for a 100% deuterated compound. The percentage of the d4 species is determined by the relative intensity of the corresponding peak in the mass spectrum.[21][22][23][24]

Table of Expected Analytical Data:

| Analytical Technique | Expected Results for this compound |

| ¹H NMR | Absence of signals in the aromatic region (approx. 7.5-7.9 ppm). Signals corresponding to the aliphatic protons of the 7-carboxy-4-methylheptyl chain. |

| ¹³C NMR | Signals for two carbonyl carbons (ester and carboxylic acid). Signals for the deuterated aromatic carbons (will appear as multiplets due to C-D coupling). Signals for the aliphatic carbons of the side chain. |

| HRMS (ESI-) | [M-H]⁻ ion at the calculated exact mass for C₁₇H₁₈D₄O₆. |

| Isotopic Purity (HRMS) | High abundance of the d4 isotopologue with minimal contribution from d0 to d3 species. |

Section 4: Conclusion

This technical guide outlines a robust and detailed methodology for the synthesis and characterization of this compound. The successful synthesis of this high-purity, stable isotope-labeled internal standard is crucial for advancing research in human biomonitoring of phthalate exposure. The provided protocols and analytical methods ensure the production of a reliable and well-characterized standard, enabling researchers to obtain accurate and precise quantitative data in their studies.

Diagrams

Synthesis Workflow

Caption: Synthetic workflow for MCMHP-d4.

Analytical Workflow

References

- 1. What is the reaction of epoxide with Grignard reag class 11 chemistry CBSE [vedantu.com]

- 2. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]

- 9. asianpubs.org [asianpubs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Didecyl phthalate(84-77-5) 1H NMR spectrum [chemicalbook.com]

- 14. Diethyl phthalate (84-66-2) 1H NMR spectrum [chemicalbook.com]

- 15. Diethyl phthalate (84-66-2) 13C NMR [m.chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pure.coventry.ac.uk [pure.coventry.ac.uk]

- 20. sciforum.net [sciforum.net]

- 21. On the Fine Isotopic Distribution and Limits to Resolution in Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. mi.fu-berlin.de [mi.fu-berlin.de]

Isotope Dilution Mass Spectrometry with Deuterated Standards: A Technical Guide for High-Precision Quantification

This guide provides an in-depth exploration of the principles and practices of isotope dilution mass spectrometry (IDMS), with a specific focus on the application of deuterated internal standards. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this gold-standard analytical technique.

The Foundational Principle of Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of a target analyte in a complex matrix. The core principle lies in the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard (IS), to the sample.[1][2][3] This "spike" is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable heavy isotopes.[4]

Once added to the sample, the isotopically labeled internal standard and the native analyte will behave identically during sample preparation, extraction, and chromatographic separation.[5] Any losses or variations that occur during these steps will affect both the analyte and the internal standard proportionally. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, effectively canceling out variability.

The Role and Advantages of Deuterated Internal Standards

Among the various stable isotopes that can be used for labeling, deuterium (²H or D), a heavy isotope of hydrogen, is the most commonly employed.[6] This is primarily due to the relative ease and lower cost of synthesizing deuterated compounds.[6]

Key Advantages:

-

Chemical Equivalence: Deuterated standards are chemically almost identical to their non-deuterated counterparts, ensuring they behave similarly during sample processing and analysis.[7][8]

-

Co-elution: Ideally, the deuterated standard co-elutes with the analyte during liquid chromatography (LC), meaning they experience the same matrix effects and ionization suppression or enhancement.[4][9]

-

Improved Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and matrix effects, deuterated internal standards significantly enhance the accuracy and reproducibility of quantitative results.[7][10][11]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[11]

Critical Considerations for Using Deuterated Standards

While deuterated standards are the cornerstone of many quantitative mass spectrometry assays, it is crucial to be aware of potential challenges and limitations.

The Isotope Effect: A Double-Edged Sword

The substitution of hydrogen with the heavier deuterium isotope can lead to subtle but significant physicochemical differences, collectively known as the "isotope effect."

-

Chromatographic Isotope Effect: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[12] This can lead to a change in the molecule's hydrophobicity and its interaction with the stationary phase in liquid chromatography, resulting in a slight shift in retention time between the deuterated standard and the native analyte.[12][13] In reversed-phase LC, the deuterated compound often elutes slightly earlier.[12]

-

Kinetic Isotope Effect: The stronger C-D bond can also lead to slower metabolic reaction rates if the cleavage of this bond is a rate-determining step.[13] This property is sometimes exploited to create more metabolically stable drugs.[13]

Potential Pitfalls and Mitigation Strategies

| Potential Issue | Description | Mitigation Strategy |

| Chromatographic Shift | The deuterated standard does not perfectly co-elute with the analyte, leading to differential matrix effects and inaccurate quantification.[12][13][14] | Optimize chromatographic conditions (e.g., gradient, temperature) to minimize the shift. Consider using an internal standard labeled with ¹³C or ¹⁵N, which typically do not cause a chromatographic shift.[12] |

| Isotopic Instability | Deuterium atoms on exchangeable sites (e.g., -OH, -NH) can be lost and replaced with hydrogen from the solvent, compromising the integrity of the standard.[6][13] | Select a deuterated standard with labels on stable, non-exchangeable positions.[8] |

| In-source Instability | Loss or exchange of deuterium can occur within the mass spectrometer's ion source.[13] | Optimize ion source conditions. Choose a labeling position that is not prone to fragmentation. |

| Purity of the Standard | The presence of unlabeled analyte in the deuterated standard can lead to artificially high concentration measurements. | Ensure the use of high-purity standards with high isotopic enrichment (typically ≥98%).[7] |

Experimental Protocol: A Self-Validating System

The following provides a generalized, step-by-step methodology for a quantitative bioanalytical assay using a deuterated internal standard.

Step 1: Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare concentrated stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.

-

Calibration Standards: Create a series of calibration standards by spiking a known amount of the analyte stock solution into a blank biological matrix (e.g., plasma, urine).

-

Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration.

-

Quality Control Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range, using a separate stock solution of the analyte from that used for the calibrators.

Step 2: Sample Preparation

-

Thaw and Vortex: Thaw all samples (unknowns, calibrators, and QCs) and vortex to ensure homogeneity.

-

Spike with Internal Standard: Add a precise volume of the internal standard working solution to every sample, calibrator, and QC. This is a critical step to ensure consistent IS concentration across all samples.

-

Protein Precipitation/Extraction: Perform a suitable sample extraction procedure, such as protein precipitation with an organic solvent (e.g., acetonitrile, methanol) or liquid-liquid extraction, to remove interfering matrix components.

-

Centrifugation and Supernatant Transfer: Centrifuge the samples to pellet the precipitated proteins. Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent.

Step 3: LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted samples onto an appropriate LC column. Develop a gradient elution method to achieve baseline separation of the analyte and internal standard from other matrix components.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Step 4: Data Processing and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.

-

Calibration Curve Construction: Generate a calibration curve by plotting the response ratio of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their response ratios from the calibration curve.

Conclusion: The Gold Standard for a Reason

Isotope Dilution Mass Spectrometry, particularly with the use of deuterated internal standards, remains the preeminent method for high-precision quantitative analysis in complex matrices. While potential challenges such as the chromatographic isotope effect exist, a thorough understanding of the underlying principles and careful method development can mitigate these issues. By adhering to robust and self-validating protocols, researchers and drug development professionals can achieve data of the highest accuracy, precision, and reliability.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. osti.gov [osti.gov]

- 3. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. texilajournal.com [texilajournal.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. myadlm.org [myadlm.org]

Mono-(7-carboxy-4-methylheptyl) Phthalate as a metabolite of Di-n-octyl phthalate

An In-Depth Technical Guide to Mono-(7-carboxy-4-methylheptyl) Phthalate as a Metabolite of Di-n-octyl Phthalate

Abstract

This technical guide provides a comprehensive overview of Mono-(7-carboxy-4-methylheptyl) phthalate (MCMHP) and its significance as a secondary, oxidized metabolite of the high-molecular-weight plasticizer, Di-n-octyl phthalate (DNOP). We delve into the metabolic pathway of DNOP, detailing the biotransformation steps that lead to the formation of MCMHP. This guide outlines state-of-the-art analytical methodologies, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the robust detection and quantification of MCMHP in biological matrices. Furthermore, we explore the toxicological implications of phthalate exposure and underscore the critical role of MCMHP as a sensitive and specific biomarker for human biomonitoring studies. This document is intended for researchers, toxicologists, and drug development professionals engaged in environmental health science and exposure assessment.

Introduction to Di-n-octyl Phthalate (DNOP)

Di-n-octyl phthalate (DNOP) is a synthetic chemical compound belonging to the family of phthalic acid esters. It is primarily used as a plasticizer, an additive that increases the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1][2] Its applications are widespread, found in products such as flooring, carpet backing, wire and cable insulation, adhesives, and packaging films.[1][3] Although not as extensively studied as Di(2-ethylhexyl) phthalate (DEHP), DNOP is an important industrial chemical. Due to its use in numerous consumer and industrial products, human exposure is widespread, occurring through ingestion, inhalation, and dermal contact.[4][5] Phthalates are not chemically bound to the polymer matrix and can leach out into the environment, leading to continuous human exposure.[2] Concerns over the potential health effects of phthalates, which are considered endocrine-disrupting compounds, have driven extensive research into their metabolism and toxicology.[4][6]

The Metabolic Journey: From DNOP to MCMHP

Once absorbed into the body, phthalate diesters undergo rapid and extensive metabolism before excretion.[7][8] The metabolic pathway from the parent compound DNOP to the secondary metabolite MCMHP involves a two-phase process.

Phase I: Primary Metabolism

The initial step in DNOP metabolism is the hydrolysis of one of the two ester linkages. This reaction is catalyzed by non-specific esterases and lipases, primarily in the gastrointestinal tract and liver, to form Mono-n-octyl phthalate (MnOP) and n-octanol.[8][9][10] This monoester is the primary metabolite and is more biologically active than the parent diester.

Phase II: Secondary Metabolism

Unlike low-molecular-weight phthalates, the monoesters of high-molecular-weight phthalates like DNOP undergo further oxidative metabolism.[7][8] The alkyl side chain of MnOP is a substrate for oxidation by cytochrome P450 enzymes. This process involves a series of hydroxylation and oxidation reactions at various positions on the octyl chain. This secondary metabolism leads to the formation of several oxidized metabolites, including MCMHP, which are more water-soluble and facilitate urinary excretion.[9][11] The formation of these secondary metabolites is crucial, as they are often found in higher concentrations in urine than the primary monoester, making them more sensitive biomarkers of exposure.[11][12]

Caption: Metabolic pathway of DNOP to its secondary metabolite MCMHP.

Physicochemical Profile of MCMHP

Understanding the physicochemical properties of MCMHP is essential for developing analytical standards and methods for its detection.

| Property | Value | Source(s) |

| Chemical Name | Mono-(7-carboxy-4-methylheptyl) phthalate | [13][14] |

| Synonym | 2-(((7-carboxy-4-methylheptyl)oxy)carbonyl)benzoic acid | [15] |

| Molecular Formula | C₁₇H₂₂O₆ | [13] |

| Molecular Weight | 322.35 g/mol | [13] |

| CAS Number (Unlabeled) | 936022-02-5 | [13][15] |

| Appearance | White to Pale Beige Solid | [14] |

| Storage Conditions | Refrigerated (4°C), Hygroscopic | [14] |

Analytical Methodology for MCMHP Quantification

The gold standard for the quantification of phthalate metabolites in biological matrices like urine is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) .[16] This technique offers exceptional sensitivity and specificity, which is critical for detecting the low concentrations typical in human exposure studies.

Experimental Protocol: Quantification of MCMHP in Urine

This protocol provides a self-validating framework for the accurate measurement of MCMHP. The inclusion of an isotopically labeled internal standard is crucial for correcting variations in sample processing and instrument response.

Step 1: Sample Preparation

-

Aliquot: Transfer 1.0 mL of urine into a clean polypropylene tube.

-

Internal Standard Spiking: Add 50 µL of an isotopically labeled internal standard solution (e.g., Mono-(7-carboxy-4-methylheptyl) Phthalate-d4).[17][18] The internal standard is the cornerstone of a self-validating system, as it experiences the same extraction and ionization effects as the target analyte, ensuring accurate quantification.

-

Enzymatic Deconjugation: Add 100 µL of β-glucuronidase solution (from E. coli) and 500 µL of an ammonium acetate buffer (pH 6.5). In humans, metabolites are often excreted as glucuronide conjugates; this enzymatic step is essential to cleave the conjugate and measure the total metabolite concentration.[5]

-

Incubation: Gently vortex the mixture and incubate at 37°C for 2 hours.

Step 2: Solid-Phase Extraction (SPE) - Analyte Cleanup and Concentration

-

Conditioning: Condition an SPE cartridge (e.g., C18) with 3 mL of methanol followed by 3 mL of reagent water. This step activates the sorbent for analyte retention.

-

Loading: Load the incubated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of a 10% methanol/water solution to remove interfering hydrophilic compounds while retaining the analyte of interest.

-

Elution: Elute the MCMHP and the internal standard from the cartridge with 3 mL of acetonitrile.

Step 3: Final Preparation

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

Step 4: LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 HPLC column. Use a gradient elution program with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. This separates MCMHP from other matrix components.

-

Mass Spectrometric Detection: Analyze the column effluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor specific precursor-to-product ion transitions for both MCMHP and its labeled internal standard using Multiple Reaction Monitoring (MRM). The use of unique MRM transitions provides an extremely high degree of specificity and sensitivity.[19][20]

Caption: Workflow for the analysis of MCMHP in urine samples.

Toxicological Significance and Role as a Biomarker

Phthalates are categorized as endocrine-disrupting chemicals (EDCs), with numerous studies linking exposure to adverse effects on reproductive and developmental health.[4][6] While the specific toxicity of MCMHP is not as well-characterized as that of primary metabolites like MEHP, its presence is an integral part of the overall toxicological profile of DNOP. The formation of oxidized metabolites is a detoxification pathway, but the metabolites themselves can retain or possess biological activity.

The primary utility of MCMHP is its role as a biomarker of exposure. Biomonitoring, the measurement of environmental chemicals or their metabolites in human specimens, provides an accurate assessment of the total absorbed dose from all exposure routes.[2][4] Several factors make oxidized metabolites like MCMHP superior biomarkers compared to their primary monoester precursors:

-

Longer Half-Life: Secondary metabolites often have longer elimination half-lives than primary monoesters, providing a wider window for exposure assessment.[21]

-

Higher Urinary Concentrations: Oxidized metabolites are frequently excreted at much higher concentrations than the parent monoester, enhancing the sensitivity and reliability of detection.[11][12]

-

Reduced Contamination Risk: Measuring metabolites rather than the parent phthalate diester minimizes the risk of sample contamination from laboratory equipment and dust, which often contain phthalates.[5]

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. CDC - NBP - Biomonitoring Summaries - DOP [medbox.iiab.me]

- 4. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary metabolite concentrations of organophosphorous pesticides, bisphenol A, and phthalates among pregnant women in Rotterdam, the Netherlands: The Generation R Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urinary metabolites of di-n-octyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mono-(3-carboxypropyl) phthalate, a metabolite of di-n-octyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. isotope.com [isotope.com]

- 14. Sapphire Bioscience [sapphirebioscience.com]

- 15. This compound [lgcstandards.com]

- 16. The human biomonitoring of occupational exposure to phthalates | Mediterranean Journal of Social Sciences [richtmann.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. This compound [lgcstandards.com]

- 19. The Transformative Role of Mass Spectrometry in Diagnosing and Monitoring Monoclonal Gammopathies and Plasma Cell Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative mass spectrometry-based techniques for clinical use: Biomarker identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Gauntlet: A Technical Guide to the Bioactivation of Phthalates into Carboxylated Metabolites

An In-Depth Technical Guide for Scientific Professionals

Abstract

Phthalate esters, ubiquitous plasticizers and additives in countless consumer and industrial products, undergo extensive and complex metabolic transformations within mammalian systems. This guide provides a detailed examination of the metabolic pathway of phthalates, with a specific focus on the sequential enzymatic reactions that lead to the formation of secondary, carboxylated metabolites. We will dissect the initial hydrolysis of phthalate diesters to their biologically active monoesters and the subsequent, critical Phase I oxidative cascade that modifies the alkyl side chain. This process, primarily mediated by the Cytochrome P450 superfamily, is a crucial detoxification step that increases the polarity of the compounds for excretion, but also generates a suite of metabolites that serve as critical biomarkers for exposure assessment. This document is intended for researchers, toxicologists, and drug development professionals, offering field-proven insights into the causality behind these metabolic events and the experimental methodologies required for their study.

Introduction: The Phthalate Problem and the Metabolic Imperative

Phthalate diesters are not covalently bound to the polymer matrix of plastics, allowing them to leach into the environment and subsequently enter the human body through ingestion, inhalation, and dermal absorption[1][2]. Once absorbed, these parent diesters are considered biologically inert. The toxicological activity, particularly endocrine disruption, is widely attributed to their primary and secondary metabolites[3][4]. Therefore, a granular understanding of the metabolic pathways is not merely an academic exercise; it is fundamental to assessing exposure, understanding mechanisms of toxicity, and developing predictive toxicological models.

The metabolic journey of a phthalate is a two-phase process designed to convert a lipophilic compound into a water-soluble one for efficient renal clearance[5][6]. While Phase II conjugation is the final step for many xenobiotics, for high-molecular-weight phthalates, an intricate series of secondary Phase I oxidative reactions must first occur. It is this secondary oxidation that generates the hydroxylated, keto, and ultimately, carboxylated metabolites that are the focus of this guide.

Phase I Metabolism: The Two-Step Activation Pathway

Step 1: Hydrolysis - The Gateway Reaction

The initial and obligatory step in phthalate metabolism is the hydrolysis of one of the two ester bonds, converting the parent diester into its corresponding monoester and an alcohol[1][7][8].

-

Causality and Key Enzymes: This reaction is catalyzed by a broad range of non-specific carboxylesterases and lipases present in high concentrations in the small intestine, liver, and blood[1][8][9]. This rapid, widespread enzymatic activity ensures that parent phthalate diesters have very short biological half-lives, and systemic exposure consists almost entirely of the monoester metabolites[10]. The rate of hydrolysis is inversely related to the length of the alkyl side chain; short-chain phthalates like diethyl phthalate (DEP) are hydrolyzed more readily than long-chain phthalates like di(2-ethylhexyl) phthalate (DEHP)[11][12].

-

Significance: The resulting monoester, for example, mono(2-ethylhexyl) phthalate (MEHP) from DEHP, is often more biologically active than the parent compound and is the primary substrate for all subsequent oxidative modifications[3][8].

Step 2: Secondary Oxidation - The Path to Carboxylation

For phthalates with longer alkyl side chains (e.g., DEHP), the monoester metabolite undergoes further oxidation. This multi-stage process targets the alkyl chain and is a classic example of ω- and (ω-1) oxidation, analogous to fatty acid metabolism[4]. This cascade is predominantly carried out by Cytochrome P450 (CYP) monooxygenases in the liver[13].

The transformation of MEHP serves as the canonical example:

-

Hydroxylation: The terminal (ω) or sub-terminal (ω-1) carbons of the monoester's side chain are hydroxylated. For MEHP, this results in the formation of metabolites like mono-(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP)[13][14][15].

-

Oxidation to Ketone: The newly formed hydroxyl group is then oxidized to a ketone, yielding metabolites such as mono-(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP)[13][14][15].

-

Oxidation to Carboxylic Acid: The final step is the oxidation of the ketone or further oxidation of the terminal methyl group to a carboxylic acid. This produces the stable, carboxylated end-products, such as mono-(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP) and mono-[2-(carboxymethyl) hexyl] phthalate (2cx-MMHP) [13][14].

-

Authoritative Grounding - The Enzymatic Machinery: In vitro studies using human liver microsomes have pinpointed the specific enzymes responsible. Human CYP2C9 is the major isoform involved in producing the 5OH-MEHP, 5oxo-MEHP, and the final carboxylated 5cx-MEPP metabolites from MEHP. Additionally, CYP3A4 plays a primary role in forming phthalic acid (PA) through a dealkylation pathway[13][16]. The reliance on specific CYPs introduces the potential for inter-individual variability and drug-phthalate interactions.

The overall pathway leading to carboxylated metabolites is visualized below.

Caption: Generalized metabolic pathway of high-molecular-weight phthalates.

Data Presentation: Key Metabolites of DEHP

The sequential oxidation of MEHP results in a profile of urinary metabolites. Their relative concentrations are critical for accurate exposure assessment, as the secondary oxidized metabolites are often present in much higher concentrations than the primary monoester, MEHP[15].

| Metabolite Type | Abbreviation | Full Chemical Name | Significance |

| Parent Diester | DEHP | Di(2-ethylhexyl) phthalate | Ingested compound, rarely detected in vivo. |

| Primary Monoester | MEHP | Mono(2-ethylhexyl) phthalate | Product of initial hydrolysis; biologically active substrate for oxidation.[7][8] |

| Secondary (Oxidized) | 5OH-MEHP | Mono(2-ethyl-5-hydroxyhexyl) phthalate | First product of side-chain oxidation.[13][15] |

| Secondary (Oxidized) | 5oxo-MEHP | Mono(2-ethyl-5-oxohexyl) phthalate | Second product of side-chain oxidation.[13][15] |

| Secondary (Carboxylated) | 5cx-MEPP | Mono(2-ethyl-5-carboxypentyl) phthalate | Major terminal carboxylated metabolite; sensitive biomarker.[14][17] |

| Secondary (Carboxylated) | 2cx-MMHP | Mono[2-(carboxymethyl)hexyl] phthalate | Another terminal carboxylated metabolite.[13][14] |

Experimental Protocols: A Self-Validating System

Studying these metabolic transformations requires robust in vitro systems that can reliably replicate hepatic metabolism. The following protocol describes a standard methodology using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.

Protocol: In Vitro Metabolism of Phthalate Monoesters using HLM

-

Objective: To quantify the formation of oxidized and carboxylated metabolites from a phthalate monoester substrate.

-

Materials:

-

Human Liver Microsomes (HLM), pooled from multiple donors.

-

Phthalate monoester substrate (e.g., MEHP).

-

NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions).

-

0.1 M Phosphate Buffer (pH 7.4).

-

Acetonitrile (ACN), HPLC-grade, containing 1% formic acid (for quenching).

-

Incubator/shaking water bath set to 37°C.

-

Analytical standards for all expected metabolites.

-

LC-MS/MS system.

-

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of the phthalate monoester in a suitable solvent (e.g., methanol) and dilute to the desired working concentration in phosphate buffer.

-

Incubation Setup: In microcentrifuge tubes, prepare the following reaction mixtures on ice. Include triplicate samples for each condition.

-

Test Condition: 5 µL monoester working solution, 485 µL 0.1 M phosphate buffer, 10 µL HLM.

-

Negative Control (No CYP activity): 5 µL monoester working solution, 495 µL 0.1 M phosphate buffer. (This control validates that metabolism is enzymatic).

-

-

Pre-incubation: Equilibrate all tubes at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding 10 µL of the NADPH regenerating system to the "Test Condition" tubes. For the negative control, add 10 µL of buffer instead.

-

Incubation: Incubate all tubes at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Quenching: Stop the reaction by adding 500 µL of ice-cold acetonitrile with 1% formic acid. This precipitates the microsomal proteins and halts all enzymatic activity.

-

Sample Processing: Vortex the quenched samples vigorously, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a validated LC-MS/MS method to identify and quantify the parent monoester and all formed metabolites by comparing against the analytical standards[13][18][19].

-

-

Trustworthiness through Self-Validation: The integrity of this protocol is confirmed by the negative control. The absence of metabolite formation in the tubes lacking the NADPH regenerating system provides definitive proof that the observed biotransformation is dependent on the CYP enzyme system.

Experimental Workflow Diagram

Caption: Experimental workflow for in vitro phthalate metabolism studies.

Conclusion and Future Directions

The metabolic pathway of phthalates from inert diesters to carboxylated metabolites is a sophisticated, multi-step process orchestrated primarily by esterases and hepatic CYP450 enzymes. The formation of these carboxylated species is a critical detoxification event, but it also generates the very biomarkers that are essential for modern human biomonitoring and exposure science. For professionals in toxicology and drug development, understanding this pathway is crucial. Species-specific differences in CYP activity can significantly impact metabolic profiles, a key consideration when extrapolating from animal models to humans[9][20]. Future research should continue to elucidate the specific roles of other CYP isoforms and explore the impact of genetic polymorphisms on phthalate metabolism, which could help explain differential susceptibility to phthalate-induced toxicity in the human population.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorption, metabolism, and excretion of di(2-ethylhexyl) phthalate by rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phthalate side-chain structures and hydrolysis metabolism associated with steroidogenic effects in MLTC-1 Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of the oxidative metabolites of di(2-ethylhexyl) phthalate and analysis of metabolite binding with peroxisome proliferator-activated receptors [morressier.com]

- 15. Assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. wwwn.cdc.gov [wwwn.cdc.gov]

- 19. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Sourcing and Validating Mono-(7-carboxy-4-methylheptyl) Phthalate-d4

Abstract

Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 (MCMHP-d4) is the deuterated stable isotope-labeled internal standard for Mono-(7-carboxy-4-methylheptyl) Phthalate (MCMHP), a key metabolite of the plasticizer Di-isononyl phthalate (DiNP). Accurate and sensitive quantification of MCMHP in biological matrices is crucial for toxicological and epidemiological studies. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the procurement, qualification, and implementation of MCMHP-d4 in analytical workflows. We will delve into the critical aspects of supplier selection, incoming quality control, and best practices for handling and storage, ensuring the integrity and reliability of your research data.

Part 1: Strategic Sourcing of High-Purity MCMHP-d4

The foundation of any robust analytical method is the quality of its reference standards. The commercial availability of MCMHP-d4 from various suppliers necessitates a systematic evaluation to ensure the selection of a high-purity, well-characterized standard.

Identifying Reputable Commercial Suppliers

Several chemical suppliers specialize in the synthesis and characterization of stable isotope-labeled compounds for research purposes. Key suppliers for this compound include:

-

LGC Standards: A prominent supplier of reference materials and proficiency testing schemes.

-

Toronto Research Chemicals (TRC): Known for its extensive portfolio of complex organic molecules for biomedical research.[1]

-

Santa Cruz Biotechnology (SCBT): A major provider of biochemicals for life science research.[2][3]

-

MedChemExpress (MCE): A supplier of research chemicals and bioactive compounds.[4]

-

Cayman Chemical: A company specializing in biochemicals for research in areas such as cancer, and immunology.[5][6]

-

Clearsynth: A manufacturer and exporter of various chemical standards.[7]

-

Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer of stable isotopes and stable isotope-labeled compounds.[8]

Critical Evaluation of Supplier Specifications

A thorough comparison of supplier-provided data is paramount. The Certificate of Analysis (CoA) is the primary document for this evaluation. Key parameters to scrutinize are summarized in the table below.

| Specification | LGC Standards | Toronto Research Chemicals | Santa Cruz Biotechnology | MedChemExpress | Importance and Rationale for Researchers |

| Molecular Formula | C17H18D4O6[9] | C17H18D4O6 | C17H18D4O6[2][3] | C17H18D4O6[4] | Fundamental Identity: Ensures the correct elemental composition. The presence of 'D4' signifies four deuterium atoms. |

| Molecular Weight | 326.17[9] | 326.38 | 326.38[3] | 326.38[4] | Accurate Solution Preparation: Essential for calculating concentrations for stock and working standard solutions. |

| Purity | Inquire | Inquire | Inquire | Inquire | Minimizing Interferences: High chemical purity (>98%) is crucial to prevent co-eluting impurities from interfering with the analyte or internal standard signal in mass spectrometry. |

| Isotopic Enrichment | Inquire | Inquire | Inquire | Inquire | Preventing Isotopic Crosstalk: A high degree of deuteration (e.g., >99% D) is necessary to ensure that the mass signal of the internal standard does not overlap with the signal of the native analyte, which would compromise quantification. |

| Physical Appearance | Inquire | Inquire | Inquire | Inquire | Initial Quality Indicator: While not definitive, the appearance (e.g., white solid) should be consistent with expectations and free of visible impurities. |

| Storage Conditions | Inquire | -20°C[10] | -20°C | -20°C[4] | Maintaining Stability: Proper storage is critical to prevent degradation of the standard over time, which would lead to inaccurate quantification. -20°C is a common storage temperature for such compounds. |

Part 2: A Framework for In-House Quality Control and Validation

Independent verification of the supplier's specifications is a cornerstone of good laboratory practice. This section outlines a self-validating system for the qualification of newly acquired MCMHP-d4.

Workflow for Incoming Quality Control of Analytical Standards

The following diagram illustrates a logical workflow for the comprehensive evaluation of a new batch of MCMHP-d4.

Caption: A comprehensive workflow for the quality control and validation of a newly acquired analytical standard.

Detailed Protocol for LC-MS/MS Verification

Objective: To confirm the identity, and assess the chemical and isotopic purity of the MCMHP-d4 standard.

Causality behind Experimental Choices: This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis, due to its high selectivity and sensitivity. A C18 reversed-phase column is chosen for its excellent retention and separation of moderately polar molecules like MCMHP-d4. The use of a gradient elution ensures efficient separation from potential impurities. Negative electrospray ionization (ESI) is selected as phthalate monoesters readily form [M-H]- ions.

Materials:

-

This compound standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid or ammonium acetate (as a mobile phase modifier)

-

Calibrated analytical balance and volumetric flasks

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer

Methodology:

-

Preparation of Stock and Working Solutions:

-

Allow the standard to equilibrate to room temperature before opening.

-

Accurately weigh a precise amount of the standard (e.g., 1 mg) and dissolve it in a known volume of methanol to create a stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution in an appropriate solvent mixture (e.g., 50:50 methanol:water) to prepare working solutions for analysis.

-

-

LC-MS/MS Instrumental Parameters (Example):

-

LC Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: A suitable gradient to separate the analyte from impurities (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions: Monitor the precursor ion [M-H]- and at least two product ions for both MCMHP-d4 and its unlabeled counterpart (if available).

-

-

Data Analysis and Acceptance Criteria:

-

Identity Confirmation: The retention time of the main peak should be consistent and the mass-to-charge ratio of the precursor and product ions must match the theoretical values for MCMHP-d4.

-

Chemical Purity: The peak area of the main compound should be ≥98% of the total peak area in the chromatogram.

-

Isotopic Purity: The contribution of the M+0 signal in the MCMHP-d4 mass spectrum should be minimal, indicating high isotopic enrichment.

-

Part 3: Best Practices for Long-Term Stability and Usage

Maintaining the integrity of the MCMHP-d4 standard is crucial for the duration of its use in your laboratory.

-

Storage: As recommended by most suppliers, the solid standard should be stored at -20°C.[4][10] Once in solution, it is advisable to store stock solutions at -20°C or -80°C in amber glass vials to prevent photodegradation.

-

Handling:

-

Always allow the standard to reach ambient temperature before opening to prevent water condensation.

-

Use gas-tight syringes for handling organic solvents to minimize evaporation.

-

Prepare fresh working solutions from the stock solution regularly and monitor for any signs of degradation or contamination.

-

-

Documentation: Maintain a detailed logbook for each standard, including the date of receipt, supplier information, lot number, date of stock solution preparation, and a record of all subsequent dilutions.

By implementing this comprehensive guide for sourcing, validating, and managing your this compound internal standard, you can significantly enhance the accuracy, reproducibility, and defensibility of your research findings.

References

- 1. Toronto Research Chemicals, [biosci.com.au]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. clearsynth.com [clearsynth.com]

- 8. isotope.com [isotope.com]

- 9. This compound [lgcstandards.com]

- 10. fishersci.de [fishersci.de]

Safety data sheet for Mono-(7-carboxy-4-methylheptyl) Phthalate-d4

An In-Depth Technical Guide to the Safe Handling of Mono-(7-carboxy-4-methylheptyl) Phthalate-d4

This document provides a comprehensive safety and handling guide for this compound (MCMHP-d4). As a deuterated stable isotope-labeled analytical standard, this compound is primarily utilized as an internal standard or tracer for the quantitative analysis of its non-labeled parent compound, a key metabolite of high-molecular-weight phthalates.[1] This guide is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide deeper context, procedural causality, and best practices grounded in established chemical safety principles.

Section 1: Chemical Identification and Research Context

MCMHP-d4 is a specialized chemical designed for high-precision analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) for biomonitoring and toxicology studies.[1][2] Its deuterated nature allows it to be distinguished from the native analyte by mass, while behaving almost identically during sample extraction and chromatographic separation.[3] This co-elution and differential detection are fundamental to its function in correcting for analytical variability and matrix effects, ensuring accurate quantification.[2][4]

| Identifier | Information |

| Chemical Name | This compound |

| Synonyms | 1,2-Benzenedicarboxylic Acid 1-(7-Carboxy-4-methylheptyl) Ester-d4; MCMHP-d4 |

| CAS Number | 1332966-02-5[5] |

| Unlabeled CAS | 936022-02-5[5][6] |

| Molecular Formula | C₁₇H₁₈D₄O₆[5][6] |

| Molecular Weight | Approximately 326.38 g/mol [6] |

| Typical Use | For Research Use Only. Not for diagnostic or therapeutic use.[6] |

Section 2: Hazard Identification and Classification

Phthalates, and specifically their monoester metabolites, are widely identified as endocrine-disrupting chemicals (EDCs) with potential adverse effects on the reproductive and developmental systems.[7][8] The primary toxicological concern associated with many phthalates is reproductive toxicity.[8]

Inferred GHS Classification:

-

Pictogram:

-

-

Signal Word: Danger

-

Inferred Hazard Statements:

-

H360: May damage fertility or the unborn child. This is based on the classification for structurally related and well-studied phthalates like Di(2-ethylhexyl) phthalate (DEHP).[9]

-

-

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Expert Rationale: Although this compound is deuterated and used in minuscule quantities, the neat material must be handled with the assumption that it carries the full toxicological potential of its parent class. The monoester form is generally considered the species responsible for toxic effects.[10]

Section 3: Composition and Purity

This product is typically supplied as a neat chemical standard with a purity exceeding 95%.[5] It is synthesized to contain four deuterium atoms on the phenyl ring, providing a sufficient mass shift for clear differentiation from the native compound in mass spectrometry.[5]

Section 4: First-Aid Measures

In the absence of specific toxicological data, standard first-aid protocols for potentially hazardous chemicals should be followed.

-

General Advice: First responders should protect themselves. If you feel unwell, seek medical advice and show this safety guide to the doctor in attendance.[11]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately call an ophthalmologist.[11]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: As a complex organic molecule, hazardous combustion products, including carbon monoxide and carbon dioxide, are expected.

-

Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[12]

Section 6: Accidental Release Measures

Given the small quantities typically handled, a major spill is unlikely. The following protocol addresses a minor laboratory spill.

-

Personal Precautions: Evacuate personnel to a safe area. Avoid substance contact and do not breathe dust. Ensure adequate ventilation.[11][12]

-

Environmental Precautions: Prevent product from entering drains.[11][12]

-

Methods for Cleaning Up:

-

Wear all appropriate PPE as described in Section 8.

-

Gently sweep or scoop up the solid material, avoiding the generation of dust.

-

Place the material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly with a suitable solvent (e.g., methanol or acetone) followed by soap and water.

-

Collect all cleaning materials for disposal as hazardous waste.

-

Section 7: Handling and Storage

Proper handling and storage are critical to maintaining the chemical's integrity and ensuring user safety.

Safe Handling Protocol: All handling of the neat material should occur within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

-

Preparation: Assemble all necessary equipment (spatulas, weigh paper, vials, solvent) inside the ventilated enclosure.

-

Personal Protective Equipment: Don appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

-

Weighing: Carefully transfer the desired amount of the solid from its container to weigh paper or directly into a tared vial using a clean spatula. Avoid any actions that could create airborne dust.

-

Solution Preparation: Add the appropriate solvent to the vial containing the weighed standard. Cap the vial securely and mix by vortexing or sonication until fully dissolved.

-

Cleanup: Clean all tools and the work surface after handling. Dispose of any contaminated items (e.g., weigh paper, disposable gloves) as hazardous waste.

Storage Conditions:

-

Temperature: Store in a cool, dry place. While shipped at room temperature, refer to the Certificate of Analysis for long-term storage recommendations, which may include refrigeration.[1]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[13]

-

Rationale: Proper storage prevents chemical degradation. For deuterated standards, it is also crucial to prevent potential hydrogen-deuterium exchange, which can be catalyzed by moisture or acidic/basic conditions and would compromise the standard's isotopic purity.[14][15]

Section 8: Exposure Controls and Personal Protection

Engineering Controls:

-

Work must be performed in a chemical fume hood or other suitable ventilated enclosure.

-

A safety shower and eyewash station must be readily available.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles or glasses with side shields.

-

Skin Protection: Wear a lab coat. Handle with gloves. Nitrile gloves are a suitable choice for incidental contact. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.

-

Respiratory Protection: Not required when handled in a properly functioning fume hood. If handling outside of an enclosure where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

Occupational Exposure Limits (OELs): No OELs have been established for MCMHP-d4. As a conservative measure, the limits for the well-studied parent phthalate, DEHP, can be used as a reference point for risk assessment.

| Component | Authority | Limit Type | Value |

| Di(2-ethylhexyl) phthalate | NIOSH REL | TWA | 5 mg/m³ |

| (CAS: 117-81-7) | NIOSH REL | STEL | 10 mg/m³ |

| OSHA Z-1 | TWA | 5 mg/m³ |

Data from a representative phthalate SDS.

Section 9: Physical and Chemical Properties

| Property | Value |

| Appearance | Data not available (typically a white to off-white solid or oil) |

| Odor | Data not available |

| pH | Data not available |

| Melting/Freezing Point | Data not available |

| Boiling Point | Data not available |

| Flash Point | Data not available |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and ethyl acetate. Low water solubility is expected.[10] |

Section 10: Stability and Reactivity

-

Reactivity: No specific data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No hazardous reactions are expected under normal laboratory use.

-

Conditions to Avoid: Incompatible products, excess heat.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[11]

-

Hazardous Decomposition Products: Carbon oxides formed under combustion.

Section 11: Toxicological Information

No toxicological studies have been performed on this specific deuterated compound. The following information is based on the parent class of phthalate monoesters.

-